molecular formula C8H12N2O B1381958 3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one CAS No. 1310149-43-9

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one

Cat. No. B1381958
CAS RN: 1310149-43-9
M. Wt: 152.19 g/mol
InChI Key: XYZKSNZMRVOGQA-UHFFFAOYSA-N
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Description

The compound is a derivative of amines, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are structurally related to ammonia and can be categorized as primary, secondary, or tertiary depending on the number of carbon atoms connected to the nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one” are not available, amines can be synthesized through various methods. For instance, one method involves the reduction of 1-phenyl-3-methylamino-1-propen-1-one with sodium borohydride and acetic acid .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as X-ray crystallography, cryoelectron microscopy, and NMR spectroscopy . These techniques can provide 3D structural information about the compound.


Chemical Reactions Analysis

Amines can engage in a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also undergo deamination chemistry, which involves the removal of an amine group .


Physical And Chemical Properties Analysis

Amines have various physical and chemical properties. They can engage in hydrogen bonding with water, and low molar mass amines are quite soluble in water . The physical properties of amines include density, color, hardness, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Regioselective Synthesis and Biological Importance

  • Regioselective Synthesis : A study demonstrates the regioselective synthesis of highly substituted 2-pyridones through multicomponent reactions, including compounds similar to "3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one". This synthesis path is crucial for developing biologically important compounds, offering insights into the mechanistic aspects of their formation (Pathak, Kundu, & Pramanik, 2012).

Chemical Synthesis and Mechanistic Insights

  • Innovative Synthesis Approaches : Another research elaborates on a natural product-inspired rapid access to 3-(aminomethyl)pyridine, showcasing a one-pot reaction that highlights a C3-selective formal C-H activation. This approach indicates the versatility of the core structure in synthesizing related compounds and provides a foundation for further chemical investigations (Tang, Xiao, & Wang, 2017).

Advanced Applications and Structural Analysis

  • Pyrido[1,2-a][1,3,5]Triazine Derivatives : The aminomethylation of 6-amino-4-aryl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles leading to the formation of pyrido[1,2-a][1,3,5]triazine derivatives showcases the compound's utility in synthesizing complex heterocyclic structures. Such structures are often explored for their pharmacological properties, demonstrating the compound's importance in medicinal chemistry (Khrustaleva et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the system in which it is used. For instance, some amines, such as pregabalin and gabapentin, are used as anticonvulsant medications and work by inhibiting certain calcium channels .

Safety and Hazards

The safety and hazards of a compound depend on its specific chemical structure. Some general precautions include avoiding contact with eyes, skin, or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

Future Directions

While specific future directions for “3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one” are not available, amines and their derivatives have potential applications in various fields. For instance, certain amines have been incorporated into perovskite solar cells, suggesting potential future directions for improving the performance and device stability of these cells .

properties

IUPAC Name

3-(aminomethyl)-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-10-5-3-4-7(6-9)8(10)11/h3-5H,2,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZKSNZMRVOGQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Aminomethyl)-1-ethyl-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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